3-Bromo-2-(4-fluorophenyl)indazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

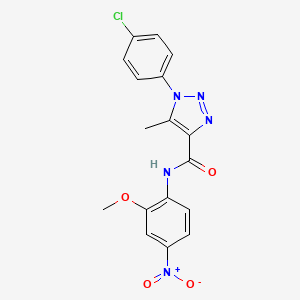

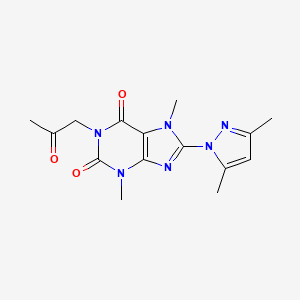

“3-Bromo-2-(4-fluorophenyl)indazole” is an organic compound with the molecular formula C13H8BrFN2 . It belongs to the class of organic compounds known as phenylpyrazoles, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of indazoles, including “3-Bromo-2-(4-fluorophenyl)indazole”, has been a subject of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of “3-Bromo-2-(4-fluorophenyl)indazole” has been optimized using various computational methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .科学的研究の応用

Biochemical Applications

1. Detection of Tritium-Labelled Compounds

A method involving scintillation autography (fluorography) for detecting tritium (^3H) in polyacrylamide gels is notable. This method, which could potentially be applied to compounds like 3-Bromo-2-(4-fluorophenyl)indazole, uses 2,5-diphenyloxazole in dimethylsulphoxide to achieve sensitive detection of tritium-labelled proteins and nucleic acids, showcasing a biochemical application relevant to radioisotope tracing in molecular biology (Bonner & Laskey, 1974).

Organic and Medicinal Chemistry

2. Antimicrobial Activities

The synthesis and biological evaluation of various 1,2,3-triazole derivatives have been explored, demonstrating potent antimicrobial activities against multiple pathogens. These activities are enhanced by structural modifications, such as the introduction of halogen substituents, which could be extrapolated to the chemical framework of 3-Bromo-2-(4-fluorophenyl)indazole, suggesting its potential utility in the development of new antimicrobial agents (Zhao et al., 2012).

3. Corrosion Inhibition

In the context of materials science, derivatives similar to 3-Bromo-2-(4-fluorophenyl)indazole, such as triazole Schiff bases, have been evaluated for their effectiveness as corrosion inhibitors on mild steel in acidic media. This application is crucial for protecting industrial equipment and infrastructure, indicating the broader relevance of indazole derivatives in materials chemistry (Chaitra, Mohana, & Tandon, 2015).

Fluorescent Probes and Materials Science

4. Fluorescent Probes

The development of fluorescent probes based on benzoxazole and benzothiazole derivatives for sensing pH and metal cations showcases an application of chemical frameworks related to 3-Bromo-2-(4-fluorophenyl)indazole. These probes offer high sensitivity and selectivity, essential for biological imaging and environmental monitoring (Tanaka et al., 2001).

Synthesis and Chemical Reactivity

5. Efficient Synthesis of Indazoles

Research into the palladium-catalyzed intramolecular amination reaction of 2-bromophenyl hydrazone derivatives provides a method for synthesizing 3-substituted indazoles, which could include compounds like 3-Bromo-2-(4-fluorophenyl)indazole. This methodology highlights the synthetic versatility and potential of indazole derivatives in organic synthesis (Inamoto et al., 2004).

Safety and Hazards

将来の方向性

作用機序

Target of Action

3-Bromo-2-(4-fluorophenyl)indazole is a derivative of indazole . Indazole derivatives have been found to bind with high affinity to multiple receptors , indicating that they may have multiple targets.

Mode of Action

Indazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indazole derivatives may interact with their targets in a variety of ways, leading to different biological effects.

Biochemical Pathways

Indazole derivatives are known to possess various biological activities , suggesting that they may affect multiple biochemical pathways.

Result of Action

Indazole derivatives are known to possess various biological activities , suggesting that they may have multiple effects at the molecular and cellular levels.

特性

IUPAC Name |

3-bromo-2-(4-fluorophenyl)indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFN2/c14-13-11-3-1-2-4-12(11)16-17(13)10-7-5-9(15)6-8-10/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBIFMDUXNEWAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N(N=C2C=C1)C3=CC=C(C=C3)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine](/img/structure/B2891717.png)

![N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2891723.png)

![5-{[4-(Tert-pentyl)phenyl]sulfonyl}-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2891729.png)

![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2891731.png)

![2-Chloro-1-[3-(hydroxymethyl)-3-methyl-2,4-dihydroquinolin-1-yl]ethanone](/img/structure/B2891735.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoic acid](/img/no-structure.png)